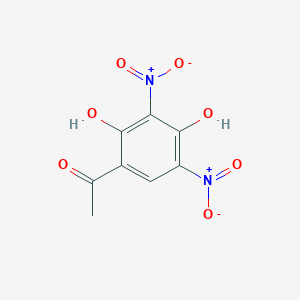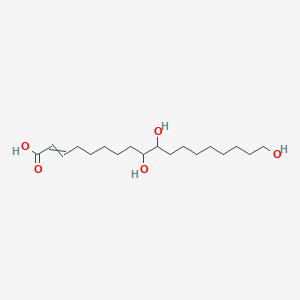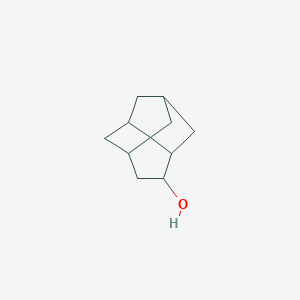
2-Methyldecan-2-ol;4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyldecan-2-ol;4-nitrobenzoic acid is a compound that combines the structural features of both 2-methyldecan-2-ol and 4-nitrobenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyldecan-2-ol;4-nitrobenzoic acid typically involves the esterification of 2-methyldecan-2-ol with 4-nitrobenzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is then purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyldecan-2-ol;4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group in 4-nitrobenzoic acid can be reduced to an amino group under specific conditions.
Reduction: The ester bond can be hydrolyzed to yield the corresponding alcohol and acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: 4-aminobenzoic acid
Reduction: 2-methyldecan-2-ol and 4-nitrobenzoic acid
Substitution: Various substituted nitrobenzoic acid derivatives
Aplicaciones Científicas De Investigación
2-Methyldecan-2-ol;4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methyldecan-2-ol;4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester bond can be hydrolyzed, releasing the active alcohol and acid, which can then participate in various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyldecan-2-ol: A simple alcohol with similar structural features but lacking the nitrobenzoic acid moiety.
4-Nitrobenzoic Acid: A nitro-substituted benzoic acid with similar chemical properties but without the alcohol component.
Uniqueness
2-Methyldecan-2-ol;4-nitrobenzoic acid is unique due to its combination of both alcohol and nitrobenzoic acid functionalities. This dual nature allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Propiedades
Número CAS |
55705-63-0 |
|---|---|
Fórmula molecular |
C18H29NO5 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
2-methyldecan-2-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C11H24O.C7H5NO4/c1-4-5-6-7-8-9-10-11(2,3)12;9-7(10)5-1-3-6(4-2-5)8(11)12/h12H,4-10H2,1-3H3;1-4H,(H,9,10) |
Clave InChI |
FVJDYKKQXDFGTA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)(C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]-](/img/structure/B14646093.png)
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-, disodium salt](/img/structure/B14646104.png)
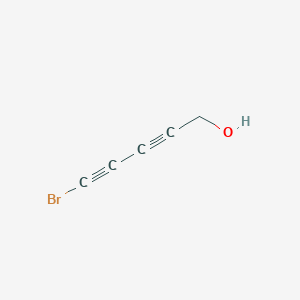
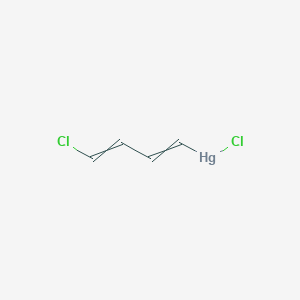
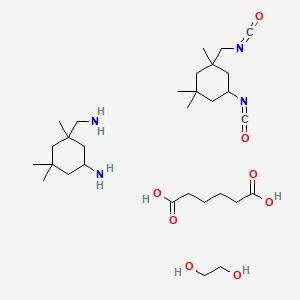

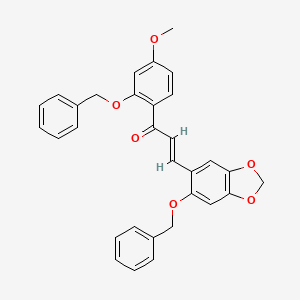

![2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B14646162.png)
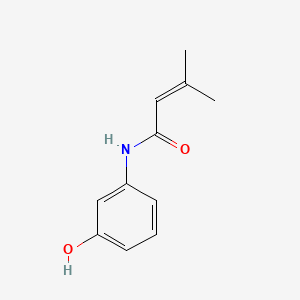
![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)
